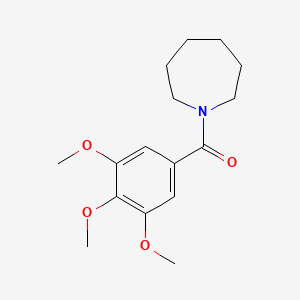![molecular formula C17H20N4O4 B3834701 2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3834701.png)
2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
Overview
Description
2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as MNPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNPA is a highly selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. The unique pharmacological properties of MNPA make it a valuable tool for investigating the role of dopamine D3 receptors in various physiological and pathological conditions.
Mechanism of Action
2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking this receptor subtype, this compound can modulate the release of dopamine in the brain, which plays a critical role in regulating reward and motivation pathways. This compound has been shown to inhibit the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by reducing dopamine release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, primarily related to its selective blockade of the dopamine D3 receptor. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been shown to have antidepressant-like effects in animal models of depression, suggesting its potential therapeutic applications for neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has several advantages for use in laboratory experiments, including its high selectivity and potency for the dopamine D3 receptor, which allows for precise modulation of dopamine release in the brain. This compound is also highly soluble in water, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its relatively short half-life in vivo, which may limit its therapeutic potential for certain applications.
Future Directions
There are several future directions for research on 2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, including its potential therapeutic applications for addiction, depression, and other neuropsychiatric disorders. Further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on dopamine release in the brain. Additionally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of more effective treatments for neuropsychiatric disorders. Finally, the use of this compound in combination with other pharmacological agents may enhance its therapeutic potential and lead to the development of novel treatment strategies for neuropsychiatric disorders.
Scientific Research Applications
2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound's high selectivity and potency for the dopamine D3 receptor make it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological conditions. This compound has been used to study the effects of dopamine D3 receptor antagonism on reward and motivation pathways in the brain, as well as its potential therapeutic applications for addiction, depression, and other neuropsychiatric disorders.
properties
IUPAC Name |
2-methoxy-6-nitro-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-25-15-11-13(10-14(17(15)22)21(23)24)12-19-6-8-20(9-7-19)16-4-2-3-5-18-16/h2-5,10-11,22H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIKNSEEYUXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3834619.png)

![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B3834631.png)
![2,8-dimethyl-N-phenyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B3834637.png)



![2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3834665.png)
![1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B3834683.png)

![2-methoxy-6-nitro-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3834693.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3834706.png)

![6,6-dimethyl-6,6a-dihydrobenzo[c]acridin-7(5H)-one](/img/structure/B3834734.png)